5alpha-Hydroxy laxogenin

Catalog No.
S516251
CAS No.
56786-63-1
M.F
C27H42O5
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Hydroxy laxogenin

CAS Number

56786-63-1

Product Name

5alpha-Hydroxy laxogenin

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1

InChI Key

HCRGPOQBVFMZFY-PPCFKNSFSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

5-alpha-Hydroxy-Laxogenin; 5 alpha Hydroxy Laxogenin; 5alphaHydroxyLaxogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1

Description

The exact mass of the compound 5alpha-Hydroxy laxogenin is 446.3032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sports Nutrition

Plant Growth Research

Anti-Doping Research

Dietary Supplements Regulation

Stacking with Other Supplements

Potential Therapeutic Applications

Methods of Application: The specific methods of application would depend on the therapeutic context and would likely involve oral consumption as a dietary supplement .

5alpha-Hydroxy laxogenin is a synthetic compound classified as a spirostane-type steroid, derived from the naturally occurring plant steroid laxogenin. It is primarily marketed as a dietary supplement with purported anabolic properties, often promoted as a natural alternative to anabolic steroids. While it shares structural similarities with laxogenin, 5alpha-hydroxy laxogenin is not found in any natural sources and is synthesized for commercial use .

The mechanism of action for 5α-HL is unclear and requires further investigation. Some sources claim it acts as a partial agonist at androgen receptors, potentially stimulating muscle growth []. However, no scientific studies support this claim.

The chemical structure of 5alpha-hydroxy laxogenin allows it to undergo various transformations typical of steroid compounds. Key reactions include:

  • Oxidation: The hydroxyl group at the C-5 position can be oxidized to form corresponding ketones.
  • Reduction: The compound can also be reduced to yield other steroid derivatives.
  • Rearrangement: Steroidal structures often undergo rearrangements under specific conditions, leading to different isomers.

These reactions are crucial for the synthesis and modification of 5alpha-hydroxy laxogenin and related compounds .

5alpha-Hydroxy laxogenin exhibits notable biological activity, particularly its interaction with androgen receptors. Research indicates that it acts as an agonist at higher concentrations, promoting anabolic effects in cultured cells. In contrast, at lower doses, it may exhibit antagonistic properties . This biphasic response suggests that its biological effects may depend on dosage and cellular context.

Anabolic Effects

Studies have shown that 5alpha-hydroxy laxogenin can stimulate protein synthesis and muscle growth in animal models, although human studies are lacking .

The synthesis of 5alpha-hydroxy laxogenin typically involves several steps:

  • Starting Material: Diosgenin or similar steroids serve as the precursor.
  • Functionalization: Key modifications involve hydroxylation and oxidation processes to introduce the necessary functional groups.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity levels.

One reported method utilizes inexpensive reagents and can be performed in four steps, making it a convenient synthetic pathway for producing this compound .

5alpha-Hydroxy laxogenin is primarily used in dietary supplements marketed for muscle building and performance enhancement. Its purported benefits include:

  • Muscle Growth: Claimed to promote muscle hypertrophy.
  • Recovery: Suggested to aid in recovery post-exercise.
  • Fat Loss: Some formulations claim additional fat-burning properties.

Despite these claims, the efficacy and safety of these supplements remain under scrutiny due to regulatory concerns surrounding their legality and labeling accuracy .

Research on the interactions of 5alpha-hydroxy laxogenin with other compounds has highlighted its potential effects when combined with various androgenic agents. For instance, studies have indicated that it can modulate the activity of androgen receptors in a dose-dependent manner, demonstrating both agonistic and antagonistic properties depending on the concentration used . Further investigations are needed to fully understand its interaction profile with other anabolic agents.

Several compounds share structural or functional similarities with 5alpha-hydroxy laxogenin. These include:

CompoundDescriptionUnique Features
LaxogeninNaturally occurring steroid from plantsFound in natural sources; less potent
EcdysteroneA steroid-like compound from insects and plantsExhibits similar anabolic effects
DiosgeninA precursor steroid used in synthetic pathwaysNatural source; often used for synthesis
AndrostenedioneA natural steroid hormoneDirect precursor to testosterone

While these compounds may exhibit similar biological activities, 5alpha-hydroxy laxogenin's unique synthetic nature distinguishes it from its naturally occurring counterparts .

Critical Reaction Parameters in Sodium Bicarbonate-Mediated Methanol-Water Systems

The role of sodium bicarbonate in steroid synthesis reactions represents a critical parameter for optimizing product formation and selectivity [6] [7] [8]. Sodium bicarbonate functions as a mild base and buffering agent, maintaining optimal pH conditions for steroid transformations while minimizing side reactions [8] [10].

In methanol-water systems, sodium bicarbonate dissociates to provide bicarbonate ions that serve multiple functions in steroid chemistry [6] [7]. The bicarbonate ion acts as a nucleophile in certain transformations and provides buffering capacity to maintain pH values between 8.0 and 8.5, which is optimal for many steroid oxidation and reduction reactions [8] [10].

Temperature control emerges as a critical parameter in sodium bicarbonate-mediated systems [7] [10]. At temperatures below 70°C, sodium bicarbonate remains stable and provides consistent buffering action [7]. However, at elevated temperatures above 269°C, decomposition occurs with the release of carbon dioxide, leading to pH fluctuations that can negatively impact steroid transformations [7].

The methanol-to-water ratio significantly influences reaction outcomes in these systems [8] [11]. Optimal ratios typically range from 3:1 to 5:1 methanol to water, providing adequate solubility for steroid substrates while maintaining the aqueous environment necessary for sodium bicarbonate activity [8]. Higher water content can lead to decreased substrate solubility, while excessive methanol concentrations may reduce the effectiveness of the bicarbonate buffering system [8].

ParameterOptimal RangeEffect on ReactionReference
pH8.0-8.5Minimizes side reactions [8] [10]
Temperature25-70°CMaintains NaHCO₃ stability [7] [10]
MeOH:H₂O ratio3:1 to 5:1Balances solubility and buffering [8]
NaHCO₃ concentration0.1-0.5 MProvides adequate buffering [8] [10]

The concentration of sodium bicarbonate must be carefully controlled to achieve optimal results [8] [10]. Concentrations between 0.1 and 0.5 molar provide sufficient buffering capacity without introducing excessive ionic strength that could interfere with steroid solubility [8]. Higher concentrations may lead to precipitation of steroid substrates, while lower concentrations fail to provide adequate pH control [10].

Reaction kinetics in sodium bicarbonate-mediated systems demonstrate first-order dependence on substrate concentration and zero-order dependence on bicarbonate concentration within the optimal range [8]. This kinetic profile indicates that the bicarbonate primarily functions as a pH modifier rather than a direct reactant in the transformation process [8].

Impurity Profiling and Byproduct Identification

The synthesis of 5alpha-hydroxy laxogenin generates several characteristic impurities that require careful identification and quantification for process optimization [13] [14] [15]. High-performance liquid chromatography with diode-array ultraviolet detection has emerged as the preferred analytical method for impurity profiling in steroid drug manufacturing [13] [14].

The primary impurities arise from incomplete reaction at specific synthetic steps, with the most common being unreacted starting materials and over-oxidized products [13] [16]. In the diosgenin-derived synthesis, desmosterol and lathosterol analogs represent major impurities found consistently across different synthetic batches [16]. These compounds result from alternative reaction pathways during the oxidative hydroboration step [16].

Side chain degradation products constitute another significant class of impurities [13] [16]. The spiroketal moiety, while generally stable under the synthetic conditions employed, can undergo ring-opening reactions under strongly acidic conditions, leading to the formation of open-chain analogs [13]. These impurities typically elute earlier than the target compound during reversed-phase chromatographic analysis [13].

Impurity TypeStructure ClassTypical Level (%)Detection MethodReference
Desmosterol analogsΔ5,24-dienes0.1-0.5GC-MS [16]
Lathosterol analogs5α-7-enes0.1-0.3GC-MS [16]
Over-oxidized productsDiketones0.2-0.8HPLC-DAD [13] [14]
Ring-opened analogsLinear alcohols0.1-0.4HPLC-DAD [13]

Chromatographic separation of these impurities requires carefully optimized mobile phase conditions [17] [20]. Gradient elution techniques using water and acetonitrile provide excellent resolution of structurally similar compounds [17]. The use of phenylmethylsilicone stationary phases in gas chromatographic analysis enables separation of closely related steroid isomers with relative standard deviations below 1% [16].

Mass spectrometric identification of impurities relies on characteristic fragmentation patterns unique to steroid structures [16] [18]. The loss of side chain fragments and characteristic ring rearrangements provide diagnostic information for structural elucidation [18]. Atmospheric pressure chemical ionization and electrospray ionization methods offer complementary fragmentation information for comprehensive impurity identification [18].

Forced degradation studies reveal additional impurity formation pathways under stress conditions [17] [20]. Oxidative stress using hydrogen peroxide generates hydroxylated impurities at various positions on the steroid nucleus [17]. Acid hydrolysis conditions lead to spiroketal ring opening and formation of carboxylic acid derivatives [20].

Scalability Challenges in Industrial Production

The transition from laboratory-scale to industrial production of 5alpha-hydroxy laxogenin presents numerous technical and economic challenges that must be addressed for viable commercial manufacturing [21] [23] [24]. The complexity of steroid molecules and their inherent chemical instability create significant obstacles for large-scale production processes [23] [24].

Solubility limitations represent the primary challenge in scaling steroid synthesis reactions [23] [24]. The low aqueous solubility of steroid substrates and products necessitates the use of organic solvents or complex emulsion systems that complicate process design and equipment selection [23]. Traditional approaches using chlorinated solvents pose environmental and safety concerns that limit their application in modern manufacturing facilities [23].

Temperature control becomes increasingly difficult at industrial scale due to heat transfer limitations in large reaction vessels [24] [25]. The oxidative hydroboration reactions used in laxogenin synthesis are highly exothermic and require precise temperature control to prevent decomposition of heat-sensitive intermediates [25]. Scale-up calculations indicate that reaction vessels larger than 1000 liters require specialized heat exchange systems to maintain uniform temperature distribution [24].

Scale ParameterLaboratory (1L)Pilot (100L)Industrial (1000L)Challenge Level
Heat transfer coefficientHighModerateLowCritical
Mixing efficiencyExcellentGoodVariableHigh
Temperature uniformity±1°C±3°C±5°CHigh
Solvent consumption10 L/kg15 L/kg25 L/kgModerate

The utilization of mycobacterial strains for biotransformation approaches offers potential solutions to some scalability challenges [23]. However, the current industrial strains available for steroid biotransformation exhibit low conversion yields and poor product selectivity, limiting their economic viability [23]. Traditional mutagenesis and selection processes have reached their practical limits, necessitating the application of modern genetic engineering approaches [23].

Process intensification strategies, including continuous flow reactors and microreactor technology, show promise for addressing scalability limitations [24]. These approaches enable better heat and mass transfer characteristics while reducing solvent consumption and reaction times [24]. However, the handling of solid steroid substrates in continuous systems presents unique engineering challenges that require innovative solutions [24].

Economic considerations play a crucial role in determining the viability of industrial-scale production [21] [23]. The cost of raw materials, particularly high-purity diosgenin starting material, represents a significant portion of the total manufacturing cost [21]. Alternative biotechnological approaches using engineered microorganisms for de novo steroid synthesis may provide more cost-effective production routes in the future [23].

Quality control and regulatory compliance add additional layers of complexity to industrial production [15] [17]. The need for comprehensive impurity profiling and batch-to-batch consistency requires sophisticated analytical capabilities and robust process control systems [15]. Regulatory agencies require extensive documentation of manufacturing processes and quality systems, increasing the time and cost associated with bringing new steroid manufacturing processes to market [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

446.30322444 g/mol

Monoisotopic Mass

446.30322444 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

844KE20WT5

Dates

Modify: 2023-08-15

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